molecular formula C15H24O2 B14234780 1,1'-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) CAS No. 532392-65-7

1,1'-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one)

Cat. No.: B14234780
CAS No.: 532392-65-7
M. Wt: 236.35 g/mol
InChI Key: UPAIFXVQNWYGEA-UHFFFAOYSA-N
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Description

1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) is an organic compound characterized by its unique molecular structure, which includes a cyclopropane ring substituted with an octylidene group and two ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) typically involves the reaction of cyclopropane derivatives with octylidene and ethanone precursors under controlled conditions. One common method includes the use of a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with an octylidene compound in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone groups to alcohols.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain energy can facilitate reactions with nucleophiles, leading to the formation of new bonds and the modulation of biological pathways. The specific pathways involved depend on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2-Octylidenecyclopropane-1,1-diyl)di(ethan-1-one) is unique due to its cyclopropane ring, which imparts significant strain energy and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Properties

CAS No.

532392-65-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-(1-acetyl-2-octylidenecyclopropyl)ethanone

InChI

InChI=1S/C15H24O2/c1-4-5-6-7-8-9-10-14-11-15(14,12(2)16)13(3)17/h10H,4-9,11H2,1-3H3

InChI Key

UPAIFXVQNWYGEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C1CC1(C(=O)C)C(=O)C

Origin of Product

United States

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